2,2-Dibromo-2-nitroethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromo-2-nitroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br2NO3/c3-2(4,1-6)5(7)8/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNZAHDAULEOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C([N+](=O)[O-])(Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073613 | |

| Record name | Ethanol, 2,2-dibromo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69094-18-4 | |

| Record name | 2,2-Dibromo-2-nitroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69094-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dibromo-2-nitroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069094184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2-dibromo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dibromo-2-nitroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIBROMO-2-NITROETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX6VDG7X4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2-Dibromo-2-nitroethanol chemical properties and structure

An In-Depth Technical Guide to 2,2-Dibromo-2-nitroethanol: Properties, Synthesis, and Applications

Introduction

This compound, often referred to by the acronym DBNE, is a halogenated nitroalkanol with significant utility as a broad-spectrum antimicrobial agent.[1][2] Its potent biocidal and biostatic properties have led to its widespread adoption as a preservative and disinfectant in numerous industrial and commercial sectors, including pharmaceuticals, personal care products, water treatment, and materials science.[3][4] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic rationale, reactivity, applications, and essential safety protocols.

It is crucial to distinguish this compound from another common biocide, Bronopol, which is 2-bromo-2-nitropropane-1,3-diol. While both are halogenated nitro compounds with antimicrobial activity, they are distinct chemical entities.[3]

Molecular Structure and Physicochemical Properties

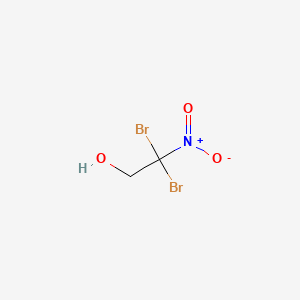

The efficacy and reactivity of this compound are direct consequences of its molecular architecture. The structure features a central carbon atom bonded to two bromine atoms, a nitro group (-NO₂), and a hydroxymethyl group (-CH₂OH).[5] The strong electron-withdrawing nature of the two bromine atoms and the nitro group makes the central carbon highly electrophilic, a key feature in its mechanism of action.

Caption: 2D Molecular Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. It is important to note that there is significant variation in the reported melting point in the literature, which may be attributable to differences in purity or crystalline form. Values range from approximately 30°C to 123°C.[1][3][6]

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃Br₂NO₃ | [5] |

| Molecular Weight | 248.86 g/mol | [4][5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 69094-18-4 | [4][5] |

| Appearance | White crystalline solid or colorless to pale yellow liquid/oil. | [1][3][4] |

| Melting Point | 30°C | [1][6] |

| Boiling Point | ~121°C (at 19 Torr); ~240°C | [1][4][6] |

| Solubility | Soluble in water and alcohol. Slightly soluble in Benzene, Chloroform, DMSO. | [1][3] |

| pKa | 11.84 ± 0.10 (Predicted) | [1] |

| InChIKey | FMNZAHDAULEOSO-UHFFFAOYSA-N | [5][7] |

Synthesis and Purification

While several synthetic routes may exist, a common laboratory-scale preparation involves the bromination of a suitable nitroalkanol precursor. The following protocol is a representative method based on established principles of organic synthesis.

Experimental Protocol: Synthesis of this compound

Principle: This synthesis involves the base-mediated halogenation of 2-nitroethanol. The base deprotonates the carbon alpha to the nitro group, forming a nitronate anion. This nucleophilic anion then attacks molecular bromine. The process is repeated to yield the dibrominated product. Careful control of temperature is essential to manage the exothermic reaction and prevent degradation.

Materials:

-

2-Nitroethanol

-

Bromine (Br₂)

-

Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized water

-

Ice bath

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-nitroethanol in an equal volume of deionized water. Place the flask in an ice bath and cool the solution to 0-5°C with stirring.

-

Base Addition: Prepare a solution of sodium hydroxide in water. Add this alkaline solution dropwise to the cooled 2-nitroethanol solution via the dropping funnel, ensuring the temperature does not exceed 10°C.

-

Causality: The addition of a base is critical to generate the nucleophilic nitronate anion. Slow, cold addition prevents runaway reactions and the formation of undesired byproducts.

-

-

Bromination: In the dropping funnel, carefully place a solution of bromine in water. Add the bromine solution dropwise to the reaction mixture. The characteristic reddish-brown color of bromine should disappear upon addition. Continue the addition until a faint, persistent bromine color remains.

-

Causality: The nitronate anion attacks the electrophilic bromine. The reaction is typically rapid. Maintaining a slight excess of bromine ensures the reaction goes to completion for the dibrominated product.

-

-

Quenching and Extraction: Once the reaction is complete, neutralize any excess base with a dilute acid (e.g., HCl) until the solution is slightly acidic. Transfer the mixture to a separatory funnel and extract the product three times with diethyl ether.

-

Causality: Neutralization stops the reaction. Diethyl ether is a suitable organic solvent for extracting the product from the aqueous phase.

-

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Causality: Removing residual water is crucial before solvent evaporation to obtain a pure product.

-

-

Purification: The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Caption: Workflow for the Synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The primary application of this compound as a biocide stems from its chemical reactivity. It is a moderate electrophilic agent.[8]

Biocidal Mechanism of Action: The antimicrobial activity of this compound is attributed to its ability to interact with crucial cellular components.[9] The proposed mechanism involves the covalent reaction with cellular nucleophiles, particularly the thiol (-SH) groups found in cysteine residues of enzymes and other proteins.[10] This interaction, known as S-alkylation, irreversibly inhibits enzyme function, disrupts cellular metabolism, and ultimately leads to cell death.[8][10] The highly electrophilic nature of the central carbon, enhanced by the three electron-withdrawing groups, facilitates this reaction.

Caption: Proposed Biocidal Mechanism of this compound.

Other Chemical Reactions: Beyond its biocidal activity, this compound can participate in other organic reactions:

-

Substitution: The bromine atoms can be displaced by strong nucleophiles.[9]

-

Reduction: The nitro group can be reduced to an amine, and the entire molecule can be reduced to 2,2-dibromoethanol using potent reducing agents.[9]

-

Oxidation: Under strong oxidizing conditions, the primary alcohol can be oxidized to a carboxylic acid, yielding 2,2-dibromo-2-nitroacetic acid.[9]

Spectroscopic Characterization

Confirming the identity and purity of synthesized this compound requires spectroscopic analysis. Based on its structure, the following spectral characteristics are expected:

-

¹H NMR (Proton NMR): The spectrum would be relatively simple. A singlet or a broadened singlet would be expected for the two protons of the hydroxymethyl group (-CH₂OH). Another broadened singlet would correspond to the hydroxyl proton (-OH), which may exchange with trace amounts of D₂O in the solvent. The chemical shift of the -CH₂- protons would be downfield due to the proximity of the electron-withdrawing C(Br)₂(NO₂) group.[11][12]

-

¹³C NMR (Carbon-13 NMR): Two distinct signals are expected. One signal for the hydroxymethyl carbon (-CH₂OH) and another, significantly downfield, for the quaternary carbon bearing the two bromine atoms and the nitro group (-C(Br)₂(NO₂)).[11][12]

-

IR (Infrared) Spectroscopy: Key absorption bands would confirm the presence of the principal functional groups: a broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the alcohol, strong asymmetric and symmetric stretching bands for the nitro group (-NO₂) typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively, and C-Br stretching vibrations in the fingerprint region (typically below 800 cm⁻¹).[11]

-

MS (Mass Spectrometry): The mass spectrum would be characterized by a molecular ion peak (M⁺). A key feature would be the distinctive isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), resulting in a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of roughly 1:2:1.[12]

Applications in Research and Development

The unique chemical properties of this compound make it a valuable tool in various research and industrial applications:

-

Antimicrobial Agent: Its primary use is as a potent biocide and preservative in cosmetics, shampoos, lotions, and pharmaceutical formulations to prevent microbial contamination.[3][4] It is also used in industrial settings like water treatment for cooling towers, and in the paper, pulp, oil, and gas industries to control bacterial and fungal growth.[1][3]

-

Organic Synthesis: It serves as a reagent and building block for synthesizing other complex organic molecules, particularly other brominated compounds.[4]

-

Polymer Chemistry: It can be used as a cross-linking agent to modify the properties of polymers, enhancing their durability and stability.[4][7]

-

Biochemical Research: Its ability to inhibit enzymes makes it a useful tool for studying metabolic pathways and as a potential lead for developing new enzyme inhibitors.[7]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazards: It is classified as harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[5][13]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Do not eat, drink, or smoke when using this product. Ensure containers are tightly closed and stored in a cool, dry, and well-ventilated place.[13][14]

-

First Aid: In case of skin contact, immediately wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and seek immediate medical attention.[13]

References

- INNO Specialty Chemicals. (n.d.). This compound: An Overview of Its Properties and Applications.

- Chemsrc. (2025). CAS#:470-57-5 | 6-O-α-D-Galactopyranosyl-β-D-fructofuranosyl α-D-glucopyranoside.

- Guidechem. (n.d.). This compound (cas 69094-18-4) SDS/MSDS download.

- Guidechem. (n.d.). 6-O-α-D-Galactopyranosyl-β-D-fructofuranosyl α-D-glucopyranoside 470-57-5 wiki.

- Lookchem. (n.d.). Cas 470-57-5,6-O-α-D-Galactopyranosyl-β-D-fructofuranosyl α-D-glucopyranoside.

- Chemdad Co., Ltd. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- ECHEMI. (n.d.). This compound SDS, 69094-18-4 Safety Data Sheets.

- Chem-Impex. (n.d.). This compound.

- Chemicalbook. (2024). 6-O-α-D-Galactopyranosyl-β-D-fructofuranosyl α-D-glucopyranoside | 470-57-5.

- J&K Scientific LLC. (n.d.). This compound | 69094-18-4.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 69094-18-4.

- CAS Common Chemistry. (n.d.). Planteose.

- Chemsrc. (2025). This compound | CAS#:69094-18-4.

- Fisher Scientific. (2015). SAFETY DATA SHEET.

- Organic Syntheses. (n.d.). 2-nitroethanol.

- EvitaChem. (n.d.). Buy this compound (EVT-460065).

- Quality Supplier & Manufacturer. (n.d.). This compound (CAS: 69094-18-4).

- CAS Common Chemistry. (n.d.). This compound.

- HSCprep. (2024). Understanding Molecular Structure.

- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.

- ChemicalBook. (2025). This compound | 69094-18-4.

- Elsevier. (1996). Mechanisms of Action of Antibacterial Biocides.

- PubMed Central (PMC). (n.d.). The Control of Microbiological Problems.

- NIST WebBook. (n.d.). Ethanol, 2,2,2-tribromo-.

- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- National Institutes of Health (NIH). (2022). A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens' Viability and Death.

- National Institutes of Health (NIH). (n.d.). Inhibitory Effect of Biocides on the Viable Masses and Matrices of Staphylococcus aureus and Pseudomonas aeruginosa Biofilms.

- MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

Sources

- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. scbt.com [scbt.com]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C2H3Br2NO3 | CID 93395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. jk-sci.com [jk-sci.com]

- 8. A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens’ Viability and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy this compound (EVT-460065) | 69094-18-4 [evitachem.com]

- 10. The Control of Microbiological Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding Molecular Structure - HSC Chemistry [hscprep.com.au]

- 12. lehigh.edu [lehigh.edu]

- 13. echemi.com [echemi.com]

- 14. guidechem.com [guidechem.com]

An In-depth Technical Guide to 2,2-Dibromo-2-nitroethanol (CAS: 69094-18-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Halonitroalkanol

2,2-Dibromo-2-nitroethanol, identified by CAS number 69094-18-4 and often abbreviated as DBNE, is a potent organic compound belonging to the halonitroalkanol family.[1][2] While it may not be a household name, its utility in various industrial and research settings is significant. Primarily recognized for its powerful broad-spectrum antimicrobial properties, DBNE serves as an highly effective biocide, preservative, and fungicide.[3][4] Its applications span from industrial water treatment and manufacturing processes to the preservation of cosmetics, personal care products, and paints.[2][3][4]

In the context of pharmaceutical development, DBNE is valuable as a preservative in certain formulations, such as eye drops and topical creams, ensuring product stability and safety by preventing microbial contamination.[3][4] It is also employed in laboratory settings as a versatile reagent for organic synthesis, particularly in the preparation of other specialized brominated compounds.[4] This guide provides a comprehensive technical overview of DBNE, delving into its chemical properties, a reasoned synthesis pathway, its mechanism of action, and practical methodologies for its analysis and safe handling.

Section 1: Physicochemical Properties and Structural Elucidation

This compound is a compound whose physical state can be a colorless to pale yellow oil or a white crystalline solid, depending on purity and ambient temperature.[2] Its molecular structure, featuring a primary alcohol and a carbon atom geminally substituted with two bromine atoms and a nitro group, is the source of its significant reactivity and biocidal activity.[5]

Core Chemical Identity

The fundamental identifiers and properties of this compound are summarized below. It is crucial to distinguish DBNE from the similarly named biocide Bronopol (2-Bromo-2-nitropropane-1,3-diol), as they are distinct chemical entities with different properties and applications.[3]

| Property | Value | Source(s) |

| CAS Number | 69094-18-4 | [2][5] |

| Molecular Formula | C₂H₃Br₂NO₃ | [2][5] |

| Molecular Weight | 248.86 g/mol | [1][2][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | DBNE, Dibromo-2-nitroethanol, 2,2-dibromo-2-nitro-1-ethanol | [2][5] |

| Appearance | Colorless to pale yellow oil or white crystalline solid | [2][3] |

| Melting Point | ~30 °C | [2] |

| Boiling Point | 121 °C (at 19 Torr) | [2] |

| Solubility | Soluble in water and alcohol; slightly soluble in Benzene, Chloroform, DMSO | [2][3] |

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A triplet corresponding to the hydroxyl proton (-OH) would be observed, with its chemical shift being dependent on solvent and concentration. A doublet corresponding to the two protons of the methylene group (-CH₂) adjacent to the hydroxyl group would also be present. The coupling between the -CH₂ and -OH protons would lead to this splitting pattern.

-

¹³C NMR: The carbon NMR spectrum would show two distinct signals. One signal for the methylene carbon (-CH₂OH) would appear at a higher field, while the quaternary carbon atom bonded to the two bromine atoms and the nitro group (CBr₂(NO₂)) would appear at a lower field due to the strong deshielding effects of the electronegative substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A strong, broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. Asymmetric and symmetric stretching of the nitro group (NO₂) would produce strong absorptions around 1550-1570 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-Br stretching vibrations would be observed in the fingerprint region, typically below 700 cm⁻¹.[6]

Section 2: Synthesis Pathway and Reaction Causality

A specific, peer-reviewed synthesis protocol for this compound is not prominently available. However, a logical and chemically sound two-step pathway can be proposed based on well-established organic reactions: the Henry Reaction followed by an α-halogenation.

Proposed Synthetic Workflow

The synthesis initiates from simple, inexpensive starting materials: nitromethane and formaldehyde.[7]

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Protocol and Mechanistic Rationale

Step 1: Synthesis of 2-Nitroethanol via the Henry Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[7]

-

Causality: The key to this reaction is the acidity of the α-hydrogens of nitromethane. The electron-withdrawing nitro group stabilizes the conjugate base (a nitronate anion) through resonance, making the α-protons sufficiently acidic to be removed by a base like sodium hydroxide. This nucleophilic nitronate anion then attacks the electrophilic carbonyl carbon of formaldehyde.

-

Protocol:

-

In a reaction vessel equipped with a stirrer and cooling bath, a solution of nitromethane in a suitable solvent (e.g., ethanol) is prepared.

-

The solution is cooled to 0-5 °C.

-

A catalytic amount of an aqueous base solution (e.g., 10% NaOH) is added dropwise while maintaining the temperature.

-

An aqueous solution of formaldehyde (formalin) is then added slowly, ensuring the temperature does not exceed 10-15 °C.

-

After the addition is complete, the reaction is stirred at room temperature for several hours until completion (monitored by TLC or GC).

-

The reaction mixture is neutralized with a dilute acid (e.g., HCl) and the product, 2-nitroethanol, is extracted using an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude 2-nitroethanol.[7]

-

Step 2: α-Bromination of 2-Nitroethanol

The intermediate, 2-nitroethanol, is then subjected to halogenation to yield the final product.

-

Causality: The remaining hydrogen on the α-carbon of 2-nitroethanol is still acidic due to the adjacent nitro group. In the presence of a base, an enolate-like nitronate intermediate can form. This intermediate, or the corresponding enol tautomer under acidic conditions, is nucleophilic and will readily attack an electrophilic halogen source like molecular bromine (Br₂).[8] The reaction proceeds twice to replace both α-hydrogens with bromine atoms. The electron-withdrawing bromine atom added in the first step further increases the acidity of the remaining α-hydrogen, facilitating the second bromination.

-

Protocol (Hypothetical):

-

The crude 2-nitroethanol from Step 1 is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

The solution is cooled in an ice bath.

-

Two equivalents of molecular bromine (Br₂) are added dropwise with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

-

The reaction is allowed to warm to room temperature and stirred until the characteristic red-brown color of bromine disappears.

-

The reaction mixture is quenched by pouring it into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to neutralize any excess bromine.

-

The product is extracted with an organic solvent, washed with brine, dried, and the solvent is evaporated.

-

Purification via vacuum distillation or column chromatography would yield pure this compound.

-

Section 3: Mechanism of Antimicrobial Action

The high efficacy of DBNE as a biocide is attributed to its chemical structure. While direct mechanistic studies on DBNE are scarce, a robust hypothesis can be formulated based on the well-documented action of the related compound, Bronopol. The mechanism is believed to be a two-pronged attack on microbial cells.[9]

-

Oxidation of Essential Thiols: The primary mode of action is likely the oxidation of crucial sulfhydryl (thiol) groups within the microbial cell.[9] Key enzymes and structural proteins rely on cysteine residues with free thiol groups for their function. DBNE, under aerobic conditions, can catalytically oxidize these thiols. This process disrupts enzyme function, inhibits metabolism, and compromises the integrity of the cell membrane, leading to bacteriostasis and eventual cell death.[9]

-

Generation of Reactive Oxygen Species (ROS): This catalytic oxidation of thiols involves atmospheric oxygen as the final oxidant. A consequence of this reaction is the production of reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). These ROS are highly damaging to cellular components, including DNA, lipids, and proteins, contributing significantly to the compound's bactericidal activity.[9]

Caption: Proposed antimicrobial mechanism of DBNE via thiol oxidation.

Section 4: Applications in Research and Industry

DBNE's unique combination of properties makes it a valuable tool across multiple sectors.

| Application Area | Specific Use | Rationale for Use | Source(s) |

| Industrial Water Treatment | Biocide in cooling towers, industrial circulating water, and pulp/paper mills. | Highly effective at low concentrations against a broad spectrum of bacteria, algae, and fungi that cause biofouling, corrosion, and material degradation. | [2][3] |

| Preservation | Preservative in cosmetics, personal care products, paints, coatings, and adhesives. | Prevents microbial spoilage, extending product shelf life and ensuring consumer safety. Its water solubility facilitates incorporation into aqueous formulations. | [3][4] |

| Oil & Gas Industry | Biocide to control microbial growth in pipelines and storage tanks. | Prevents microbially influenced corrosion and the formation of biofilms that can impede flow and contaminate products. | [2][3] |

| Pharmaceuticals | Preservative in non-sterile topical and ophthalmic formulations. | Provides robust antimicrobial protection in products susceptible to contamination, ensuring the stability and safety of the medication. | [3][4] |

| Organic Synthesis | Reagent and chemical intermediate. | The reactive C-Br and C-NO₂ bonds allow it to be used as a building block for more complex molecules, particularly other brominated or nitro-containing compounds. | [4] |

| Polymer Chemistry | Cross-linking agent. | Can be used to form covalent bonds between polymer chains, enhancing the durability, stability, and mechanical properties of the material. | [4] |

Section 5: Analytical and Quality Control Methodologies

Ensuring the purity and concentration of DBNE is critical for its effective and safe use. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis.

HPLC Protocol for Purity Assessment

This protocol describes a general-purpose reverse-phase HPLC method suitable for determining the purity of a DBNE sample.

-

Principle: The sample is separated on a nonpolar stationary phase (C18) with a polar mobile phase. DBNE, being a moderately polar compound, will be retained on the column and separated from potential impurities. Detection is achieved using a UV detector, as the nitro group acts as a chromophore.[10][11]

-

Instrumentation and Reagents:

-

HPLC system with UV-Vis detector, pump, autosampler, and column oven.

-

Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

DBNE reference standard.

-

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210-220 nm (optimized based on UV scan of the reference standard).

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Standard Preparation: Accurately prepare a stock solution of the DBNE reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh a sample of DBNE and dissolve it in the mobile phase to a concentration within the calibration range of the standards.

-

Analysis: Inject the standards to generate a calibration curve. Inject the sample solution.

-

Quantification: The purity of the DBNE sample is calculated by comparing the peak area of the main component to the total area of all peaks (Area % method) or by quantifying against the calibration curve.

-

Caption: General workflow for HPLC analysis of DBNE.

Section 6: Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.[5]

Hazard Identification

Based on GHS classifications, DBNE presents multiple significant hazards.[5]

| Hazard Class | GHS Category | Hazard Statement |

| Explosives | Division 1.1 | H201: Explosive; mass explosion hazard |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion | Sub-category 1A | H314: Causes severe skin burns and eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| STOT (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a chemically resistant lab coat and gloves (e.g., nitrile or neoprene).

-

Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling. Avoid subjecting the material to grinding, shock, or friction due to its explosive properties.[5]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration (0-8 °C) under an inert atmosphere is recommended.[2] Keep away from heat, sparks, and open flames. Store away from incompatible materials such as strong bases and reducing agents.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.

References

A consolidated list of sources cited throughout this guide is provided below for verification and further reading.

- This compound: An Overview of Its Properties and Applications. (n.d.). INNO Specialty Chemicals.

-

I understand the bromination mechanism. How does a primary alcohol affect the reaction? (2021, March 12). Reddit. [Link]

- This compound. (n.d.). Chem-Impex.

- 2-nitroethanol. (n.d.). Organic Syntheses Procedure.

-

Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. (2022, March 29). PMC - NIH. [Link]

-

Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. (2021, September 8). ACS Publications. [Link]

-

Separation of 2,2,2-Tribromoethanol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

-

Bromination Mechanism. (2011, December 24). YouTube. [Link]

- This compound. (n.d.). Seven Chongqing Chemdad Co., Ltd.

-

This compound | C2H3Br2NO3 | CID 93395. (n.d.). PubChem. [Link]

-

Determination of bronopol and its degradation products by HPLC. (2015, August 5). ResearchGate. [Link]

-

2-Bromo-2-nitroethanol | C2H4BrNO3 | CID 95508. (n.d.). PubChem. [Link]

-

Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH. [Link]

-

IR and NMR spectroscopy. (n.d.). Slideshare. [Link]

-

Reactions at the α-Carbon. (n.d.). MSU Chemistry. [Link]

-

compared using 13C nmr spectroscopy. (n.d.). PMT. [Link]

-

analytical methods. (n.d.). ATSDR. [Link]

-

(PDF) Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. (n.d.). ResearchGate. [Link]

-

(PDF) Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. (2022, March 29). ResearchGate. [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015, August 12). YouTube. [Link]

-

The activity and safety of the antimicrobial agent - Bronopol (2.bromo.2.nitropropan.1, $-diol). (n.d.). Amazon S3. [Link]

-

Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). (n.d.). PubMed. [Link]

-

Reactivity of Alpha Hydrogens. (2023, January 22). Chemistry LibreTexts. [Link]

-

A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatiza. (2022, July 8). ResearchGate. [Link]

-

Mechanisms of Action of Biocides. (n.d.). ResearchGate. [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. [Link]

-

alpha-halogenation of ketones. (2020, February 22). YouTube. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C2H3Br2NO3 | CID 93395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. IR and NMR spectroscopy | PPTX [slideshare.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 2,2-Dibromo-2-nitroethanol

Foreword: The Strategic Importance of this compound (DBNE)

This compound (DBNE) is a halogenated nitroalkanol of significant industrial and research interest. It serves primarily as a potent biocide and preservative, invaluable in formulating antifungal and antibacterial solutions for personal care products, paints, industrial water systems, and coatings.[1][2] Its efficacy stems from its ability to inhibit microbial growth, thereby ensuring product integrity and safety.[1] Beyond its direct application as a biocide, DBNE is a crucial intermediate in the synthesis of other complex molecules, including the widely used antimicrobial agent Bronopol (2-Bromo-2-nitro-1,3-propanediol).[3]

This guide provides an in-depth exploration of the primary synthesis pathways for DBNE, grounded in established chemical principles. We will dissect the causality behind experimental choices, present detailed protocols, and offer insights honed from a practical, field-proven perspective. The objective is to equip researchers, chemists, and drug development professionals with a robust understanding of the synthesis, mechanisms, and critical parameters involved in the production of this versatile compound.

Chapter 1: Physicochemical & Spectroscopic Data

A thorough understanding of the target molecule's properties is foundational to any synthesis campaign. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 69094-18-4 | [1][2][4][5] |

| Molecular Formula | C₂H₃Br₂NO₃ | [1][4][5] |

| Molecular Weight | 248.86 g/mol | [1][4][5] |

| Appearance | Colorless to light yellow liquid/oil | [1][2] |

| Boiling Point | ~121 °C @ 19 Torr; ~240 °C (est.) | [1][2] |

| Density | ~2.358 g/cm³ (estimate) | [2] |

| IUPAC Name | This compound | [5] |

| Synonyms | DBNE, Dibromo-2-nitroethanol | [2][5] |

Chapter 2: Core Synthesis Pathways & Mechanistic Insights

The synthesis of DBNE can be approached from several distinct starting materials. The choice of pathway is often dictated by factors such as raw material availability, desired yield and purity, and scalability for industrial application. This chapter will explore the most prominent and scientifically validated routes.

Overview of Synthetic Strategies

The following diagram illustrates the primary precursor-to-product relationships in DBNE synthesis.

Caption: Primary synthesis strategies for this compound (DBNE).

Pathway 1: Synthesis from Tris(hydroxymethyl)nitromethane

This pathway is notable for its high yield and purity, making it suitable for industrial-scale production.[6] It leverages a readily available and relatively inexpensive starting material.

Core Principle: The synthesis proceeds in two main steps within a single pot. First, tris(hydroxymethyl)nitromethane is subjected to alkaline hydrolysis to eliminate two molecules of formaldehyde. The resulting intermediate is then directly brominated in situ to yield DBNE.

Mechanistic Causality:

-

Alkaline Hydrolysis: The use of a strong base (e.g., sodium hydroxide) facilitates a retro-Henry (retro-nitroaldol) reaction. The electron-withdrawing nitro group acidifies the alpha-carbon proton, but in this case, the base attacks the hydroxymethyl groups, leading to the cleavage of C-C bonds and the release of formaldehyde.

-

Bromination: The subsequent addition of a brominating agent, such as elemental bromine, occurs at the alpha-carbon. This carbon is highly activated by the adjacent nitro group, making it susceptible to electrophilic attack after deprotonation, leading to the substitution of its hydrogen atoms with bromine. The reaction temperature is kept low (-10 to 10°C) to control the exothermicity of the bromination and minimize side reactions.[6]

Pathway 2: Synthesis from Bromopicrin (Tribromonitromethane)

This method is particularly insightful as it clearly identifies DBNE as a stable, isolable intermediate in the synthesis of Bronopol.[3]

Core Principle: This pathway involves the reaction of bromopicrin (CBr₃NO₂) with formaldehyde (often from paraformaldehyde) in the presence of a base.

Mechanistic Causality:

-

Nucleophilic Attack: The reaction is initiated by the base-catalyzed formation of the nitronate anion from an appropriate precursor in the mix (like nitromethane, often added alongside bromopicrin). A key step is the reaction with formaldehyde.

-

Intermediate Formation: The reaction between bromopicrin and formaldehyde under basic conditions is complex. A crucial stage is the formation of the DBNE intermediate. The process is highly exothermic, especially in the initial phase, requiring careful control of the base addition rate and temperature to ensure selectivity.[3] The transformation from bromopicrin to DBNE is reported to be rapid and occurs early in the base addition process.[3]

Caption: DBNE formation as a key intermediate from Bromopicrin.

Pathway 3: Synthesis from Nitromethane

This is a classical approach based on the Henry (nitroaldol) reaction, followed by bromination. While fundamentally sound, some sources suggest it can be complicated by low yields and the formation of byproducts, such as the related compound Bronopol (2-bromo-2-nitro-1,3-propanediol).[6][7]

Core Principle: Nitromethane is first condensed with formaldehyde in an alkali-catalyzed reaction to form a nitroalkanol intermediate. This intermediate is then subjected to bromination to install the two bromine atoms on the alpha-carbon.

Mechanistic Causality:

-

Henry Reaction: In the presence of a base, nitromethane is deprotonated to form a resonance-stabilized nitronate anion. This anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation yields a nitroalkanol. Controlling the stoichiometry is critical; an excess of formaldehyde can lead to the formation of di- and tri-hydroxymethylated products.[7][8]

-

Dibromination: The hydrogen atoms on the carbon bearing the nitro group are acidic and can be removed by a base. The resulting anion readily reacts with an electrophilic bromine source (e.g., Br₂) to yield the final product. Two equivalents of bromine are required for the dibromination.

Pathway 4: Synthesis from Monobromonitromethane

This pathway is a variation of Pathway 3, starting with a pre-brominated precursor.

Core Principle: Monobromonitromethane is reacted with a formaldehyde solution in the presence of an alkaline catalyst.[9]

Mechanistic Causality:

-

Condensation: Similar to the Henry reaction, the process begins with the deprotonation of monobromonitromethane at the alpha-carbon. The presence of one bromine atom and the nitro group makes this proton particularly acidic. The resulting carbanion then attacks formaldehyde.

-

Further Bromination: To arrive at DBNE, a subsequent bromination step would be required to add the second bromine atom, or the reaction conditions must be designed to facilitate this in situ. The provided source focuses on the initial condensation to form a monobrominated diol, which highlights the stepwise nature of these reactions.[9]

Chapter 3: Verified Experimental Protocols

The following protocols are presented as self-validating systems. Each step includes checkpoints and rationale, reflecting best practices for safety, yield, and purity.

Protocol 3.1: High-Yield Synthesis from Tris(hydroxymethyl)nitromethane

This protocol is adapted from a patented industrial method known for its efficiency.[6]

Materials & Reagents:

-

Tris(hydroxymethyl)nitromethane

-

Sodium Hydroxide (NaOH) solution (e.g., 25% w/w)

-

Liquid Bromine (Br₂)

-

Toluene (for extraction)

-

Water (deionized)

-

Ice bath

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare an aqueous solution of tris(hydroxymethyl)nitromethane. Cool the flask in an ice bath to an internal temperature of 0-5°C.

-

Causality: Low temperature is crucial to control the exothermic nature of the subsequent neutralization and bromination steps.

-

-

Alkaline Hydrolysis: Slowly add the 25% NaOH solution dropwise while maintaining the temperature below 10°C. The amount of NaOH should be sufficient to neutralize the starting material and catalyze the hydrolysis (typically 1.0 to 1.2 molar equivalents).

-

Checkpoint: Monitor the pH to ensure the solution remains basic during this step. The reaction involves the elimination of formaldehyde.

-

-

Bromination: Once the hydrolysis is complete, begin the dropwise addition of liquid bromine via the dropping funnel. A stoichiometric amount of at least 2 moles of bromine per mole of starting material is required.[6]

-

Critical Control: Maintain the reaction temperature between -10°C and 10°C throughout the bromine addition.[6] This is the most critical phase for preventing side reactions and ensuring safety. The reaction is typically rapid and concludes shortly after the addition is complete.

-

-

Work-up and Extraction: After the reaction is complete, the mixture will likely consist of an oil layer (the product) and an aqueous layer. Transfer the entire mixture to a separatory funnel.

-

Self-Validation: The formation of a dense, oily lower layer is a primary indicator of product formation.

-

-

Solvent Extraction: Extract the aqueous layer with toluene to recover any dissolved product. Combine the toluene extracts with the initial oil layer.[6]

-

Purification: Wash the combined organic layers with water to remove any residual salts or water-soluble impurities.

-

Isolation: Remove the toluene under reduced pressure using a rotary evaporator. The residue will be highly pure this compound.[6]

-

Final Checkpoint: Characterize the final product using techniques like NMR, IR spectroscopy, and HPLC to confirm its identity and purity against the reference data in Chapter 1.

-

Protocol 3.2: Synthesis via Bromopicrin Intermediate Pathway

This protocol describes the formation of DBNE as a key intermediate, adapted from methodologies aimed at producing Bronopol.[3]

Materials & Reagents:

-

Bromopicrin (Tribromonitromethane)

-

Paraformaldehyde

-

Nitromethane

-

Sodium Hydroxide (NaOH) solution (e.g., 0.5 N)

-

Water

-

Ice/water bath for cooling

Step-by-Step Procedure:

-

Initial Slurry: To a jacketed reactor equipped with stirring, charge water, paraformaldehyde, bromopicrin, and a molar equivalent of nitromethane at room temperature.[3] This creates a reaction slurry.

-

Rationale: Paraformaldehyde serves as the source of formaldehyde. The presence of multiple reactants sets the stage for a complex condensation.

-

-

Heating and Initial Base Addition: Heat the mixture to approximately 45-50°C. Begin a very slow, controlled dropwise addition of the NaOH solution.

-

Critical Control: The initial phase of the reaction, where bromopicrin is converted to DBNE, is highly exothermic.[3] The rate of base addition must be carefully managed to keep the temperature within the desired range (e.g., below 55°C). According to literature, the formation of DBNE is largely complete after the first 10-20% of the total base has been added.[3]

-

-

Monitoring the Intermediate: For analytical purposes, it is possible to take aliquots during the initial phase of the base addition to monitor the consumption of bromopicrin and the formation of DBNE via HPLC or GC-MS.

-

Self-Validation: A successful first stage is marked by the near-complete disappearance of the bromopicrin starting material.

-

-

Isolation of DBNE (If desired): To isolate DBNE as the final product, the reaction would be stopped after the initial stage. This would involve neutralizing the mixture with a suitable acid, followed by extraction with an organic solvent (e.g., toluene or chloroform) and purification as described in Protocol 3.1.[6]

Chapter 4: Safety & Handling Considerations

The synthesis of this compound involves hazardous materials and exothermic reactions that demand strict safety protocols.

-

Reagents: Liquid bromine is highly corrosive, toxic, and volatile. It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield. Nitromethane and its halogenated derivatives are toxic and potentially unstable.

-

Exothermic Reactions: Both the hydrolysis and bromination steps can release significant amounts of heat. The use of an ice bath and slow, controlled addition of reagents is not merely a suggestion but a critical safety requirement to prevent thermal runaway.

-

Waste Disposal: Halogenated organic waste and residual bromine must be disposed of according to institutional and federal guidelines. Quenching excess bromine with a reducing agent like sodium thiosulfate may be necessary.

Conclusion

The synthesis of this compound is a well-established process achievable through several strategic pathways. The choice between starting from tris(hydroxymethyl)nitromethane, bromopicrin, or nitromethane depends on the specific objectives of the laboratory or production facility, balancing factors of yield, purity, cost, and scalability. The most robust and industrially viable methods, such as the one starting from tris(hydroxymethyl)nitromethane, offer high yields through carefully controlled, one-pot procedures.[6] A deep understanding of the underlying reaction mechanisms—primarily the Henry reaction and the chemistry of alpha-halogenated nitroalkanes—is paramount for troubleshooting, optimization, and ensuring safe operation.

References

- Vertex AI Search Result 1: Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. Vaibhav Fine Chem.

- Vertex AI Search Result 2: CN104926661A - Synthetic method for bronopol.

- Vertex AI Search Result 5: Synthesis of bronopol. PrepChem.com.

- Vertex AI Search Result 6: Method for producing this compound.

- Vertex AI Search Result 13: this compound. Chem-Impex.

- Vertex AI Search Result 15: US20110065964A1 - Process For The Preparation Of Bronopol.

- Vertex AI Search Result 16: this compound | CAS 69094-18-4 | SCBT. Santa Cruz Biotechnology.

- Vertex AI Search Result 18: this compound Seven Chongqing Chemdad Co., Ltd. Chemdad.

- Vertex AI Search Result 19: Control of Hazardous Processes in Flow: Synthesis of 2-Nitroethanol.

- Vertex AI Search Result 20: this compound | C2H3Br2NO3 | CID 93395. PubChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. US20110065964A1 - Process For The Preparation Of Bronopol - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C2H3Br2NO3 | CID 93395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN104926661A - Synthetic method for bronopol - Google Patents [patents.google.com]

- 8. d-nb.info [d-nb.info]

- 9. prepchem.com [prepchem.com]

The Dual-Pronged Attack: Unraveling the Antimicrobial Mechanism of 2,2-Dibromo-2-nitroethanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dibromo-2-nitroethanol (DBNE), a potent halogenated nitroalkanol, has carved a significant niche as a broad-spectrum antimicrobial agent in numerous industrial and pharmaceutical applications.[1][2][3] Its efficacy stems not from a single mode of action, but from a sophisticated, dual-pronged chemical assault on microbial cells. This guide provides a comprehensive technical exploration of the core antimicrobial mechanisms of DBNE, moving beyond surface-level descriptions to delve into the underlying chemical reactions and cellular consequences. We will dissect its function as a formaldehyde-releasing agent and, critically, its direct and disruptive interaction with essential microbial enzyme systems. This document is structured to provide drug development professionals and researchers with a foundational understanding, supported by field-proven experimental methodologies to validate and explore these mechanisms.

Introduction: The Chemical Identity and Antimicrobial Profile of DBNE

This compound (DBNE) is a white crystalline solid, soluble in water and alcohol, belonging to a class of antimicrobial compounds that includes the well-studied biocide Bronopol (2-bromo-2-nitropropane-1,3-diol).[1][4] Its chemical structure, featuring a nitro group and two bromine atoms attached to the same carbon, is central to its reactivity and potent biological activity.

DBNE exhibits a broad spectrum of activity, effectively controlling the growth of a wide range of bacteria (both Gram-positive and Gram-negative), fungi, and yeasts.[1] This versatility has led to its use as a preservative in cosmetics, personal care products, water treatment systems, and pharmaceutical formulations.[1][3] The core of its efficacy lies in a dual-mechanism approach, making it a robust agent against microbial proliferation.

The Primary Offensive: Formaldehyde Release

A key feature of DBNE and related compounds is their ability to act as formaldehyde-releasing agents, particularly under alkaline conditions.[4][5] This decomposition is not a mere byproduct but a central pillar of its antimicrobial strategy.

The Chemistry of Decomposition

Under aqueous and slightly alkaline conditions (pH > 7), DBNE undergoes decomposition. This process involves the elimination of its bromo and nitro groups, leading to the slow and sustained release of formaldehyde. While the precise kinetics for DBNE are not extensively published, the mechanism for the closely related Bronopol is well-understood and serves as an excellent model. The reaction is driven by the electron-withdrawing nature of the nitro and bromo substituents, facilitating the cleavage of the carbon-carbon bond.

Antimicrobial Action of Liberated Formaldehyde

The released formaldehyde is a potent, non-specific biocide. Its mechanism involves the covalent cross-linking of vital macromolecules.[5]

-

Protein Cross-linking: Formaldehyde reacts with primary amine groups (e.g., in lysine) and thiol groups (in cysteine) on proteins, forming methylene bridges. This cross-linking denatures enzymes and structural proteins, leading to a catastrophic loss of function.

-

DNA Damage: It can also form cross-links between DNA bases and between DNA and proteins, disrupting DNA replication and transcription, ultimately leading to cell death.

The Secondary, Direct Assault: Thiol Oxidation and Enzyme Inhibition

While formaldehyde release is a powerful weapon, it is not the sole mechanism. Evidence strongly indicates that DBNE, much like Bronopol, engages in a direct and debilitating attack on microbial cells through the oxidation of essential thiol groups.[6][7][8] This action is independent of formaldehyde release and is particularly effective against metabolically active cells.

The Target: Thiol-Containing Enzymes

Many critical microbial enzymes rely on the sulfhydryl (-SH) group of cysteine residues for their catalytic activity and structural integrity. These include:

-

Dehydrogenases: Essential for cellular respiration and energy production.

-

Proteases: Involved in protein turnover and metabolism.

-

Other metabolic enzymes: Crucial for various biosynthetic pathways.

The thiol group in its reduced state is a potent nucleophile and essential for enzyme function. DBNE and its analogs specifically target these vulnerable sites.

The Reaction: Catalytic Oxidation of Thiols

Under aerobic conditions, the interaction between DBNE/Bronopol and thiols is a catalytic oxidation process.[6] The biocide facilitates the transfer of electrons from cellular thiols (like cysteine or glutathione) to atmospheric oxygen. This reaction has two major consequences:

-

Disulfide Bond Formation: The primary reaction is the oxidation of two thiol groups to form a disulfide bond (R-S-S-R).[7] This modification can drastically alter a protein's three-dimensional structure, inactivating the enzyme.

-

Generation of Reactive Oxygen Species (ROS): This catalytic cycle uses oxygen as the terminal electron acceptor, producing harmful byproducts like superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[6] These ROS inflict widespread oxidative damage to lipids, proteins, and nucleic acids, contributing significantly to the bactericidal effect.

// Invisible edges for layout edge [style=invis]; DBNE -> Thiol; Disulfide -> ROS; } dot Caption: Figure 2. Proposed Mechanism of Thiol Oxidation by DBNE

This dual mechanism—releasing a non-specific biocide (formaldehyde) while simultaneously targeting specific, vital enzyme functions—makes DBNE a highly effective and difficult-to-resist antimicrobial agent.

Data Presentation: Antimicrobial Efficacy

Table 1: Representative Minimum Inhibitory Concentration (MIC) for Bronopol

| Microorganism | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | Gram-negative Bacteria | 12.5 - 50 | [9] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 12.5 - 50 | [9] |

| Staphylococcus aureus | Gram-positive Bacteria | 12.5 - 50 | [9] |

| Candida albicans | Yeast | 1600 | [9] |

| Aspergillus niger | Mold | 3200 |[9] |

Note: These values are for Bronopol and serve as a strong indicator of the expected efficacy range for DBNE. Actual MICs for DBNE should be determined empirically for specific applications.

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity, the mechanisms described must be verifiable. The following are detailed, step-by-step methodologies for key experiments that form a self-validating system for investigating the antimicrobial action of DBNE.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol establishes the baseline efficacy of DBNE against a target microorganism.

Methodology:

-

Preparation of DBNE Stock: Prepare a concentrated stock solution of DBNE (e.g., 1024 µg/mL) in a suitable solvent (e.g., 50% Ethanol/Water).

-

Microplate Setup: In a sterile 96-well microtiter plate, add 100 µL of appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to wells in columns 2 through 12. Add 200 µL to wells in column 1.

-

Serial Dilution: Add 100 µL of the 2x final top concentration of DBNE stock solution to the wells in column 1. Mix well and transfer 100 µL from column 1 to column 2. Continue this serial two-fold dilution across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (no DBNE), and column 12 as the sterility control.

-

Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well (columns 1-11) with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

Result Interpretation: The MIC is the lowest concentration of DBNE at which there is no visible growth.

Protocol 2: Assay for Thiol Depletion using Ellman's Reagent

This protocol quantifies the direct reaction of DBNE with sulfhydryl groups.

Methodology:

-

Reagent Preparation:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

-

Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in Reaction Buffer.

-

Thiol Standard: Prepare a standard curve using known concentrations of L-cysteine (e.g., 0.1 to 1.5 mM) in Reaction Buffer.

-

-

Reaction Setup: In a 96-well plate or cuvettes, combine the sample (e.g., microbial cell lysate or a pure thiol-containing protein) with varying concentrations of DBNE. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow the reaction to proceed.

-

Measurement:

-

To each well/cuvette, add 50 µL of the DTNB solution and 2.5 mL of the Reaction Buffer.

-

Incubate at room temperature for 15 minutes to allow the color to develop.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

-

Quantification: The concentration of remaining free thiols is determined by comparing the absorbance of the DBNE-treated samples to the standard curve. A decrease in absorbance relative to an untreated control indicates thiol depletion.

Protocol 3: Quantification of Formaldehyde Release via HPLC

This protocol provides a precise method to measure the rate and extent of formaldehyde release from DBNE.

Methodology:

-

Sample Preparation: Incubate a known concentration of DBNE in an aqueous buffer (e.g., phosphate buffer at pH 7.4 or higher) at a controlled temperature (e.g., 40°C). Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Derivatization: React the collected aliquots with a derivatizing agent. A common method is post-column derivatization with acetylacetone (Nash reagent), which forms a yellow product (3,5-diacetyl-1,4-dihydrolutidine) that can be detected spectrophotometrically. Alternatively, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be used.

-

HPLC Conditions (Post-Column Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture, such as 15% 0.05 M Ammonium Acetate in water and 85% Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Post-Column Reaction: Mix eluent with acetylacetone reagent and pass through a reaction coil at an elevated temperature (e.g., 90°C).

-

Detection: UV-Vis detector set to 412-414 nm.

-

-

Quantification: Create a standard curve using known concentrations of formaldehyde. Quantify the formaldehyde in the experimental samples by comparing their peak areas to the standard curve.

Conclusion

The antimicrobial mechanism of this compound is a powerful example of a dual-action strategy. It combines the broad, non-specific cytotoxic effects of slowly released formaldehyde with a targeted, rapid inactivation of essential thiol-containing enzymes, a process that also generates damaging reactive oxygen species. This multifaceted approach makes DBNE a highly reliable and broad-spectrum preservative and biocide. For drug development professionals and researchers, understanding this dual mechanism is paramount for its effective and safe application, for anticipating potential resistance mechanisms, and for the rational design of next-generation antimicrobial agents. The experimental protocols provided herein offer a robust framework for the empirical validation and further exploration of this potent molecule's activity.

References

-

Shepherd, J. A., et al. (1988). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). Journal of Applied Bacteriology, 65(2), 157-167. Available at: [Link]

-

INNO Specialty Chemicals. (n.d.). This compound: An Overview of Its Properties and Applications. Available at: [Link]

-

PubChem. (n.d.). Bronopol. National Center for Biotechnology Information. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: Safe Application and Market Prospects from Reliable Supplier. Available at: [Link]

-

J&K Scientific LLC. (n.d.). This compound. Available at: [Link]

-

Wikipedia. (n.d.). Bronopol. Available at: [Link]

-

Lépine, B., et al. (2011). Evidence for chemical and cellular reactivities of the formaldehyde releaser bronopol distinct from formaldehyde. Chemical Research in Toxicology, 24(12), 2184-2192. Available at: [Link]

-

ResearchGate. (2018). Minimum Inhibitory Concentration (MIC) values (µg/mL) of the tested compounds against selected microbial strains. Available at: [Link]

-

M. A. Ghannoum, M. Thomson, W. Bowman, S. Al-Khalil. (1986). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Folia Microbiologica, 31(1), 19-31. Available at: [Link]

-

Jackson, C. J., et al. (2015). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 67(3), 602-648. Available at: [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

-

ResearchGate. (2020). Minimum inhibitory concentration (MIC) of compounds 1-3 against test organisms. Available at: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Bronopol - Wikipedia [en.wikipedia.org]

- 5. Evidence for chemical and cellular reactivities of the formaldehyde releaser bronopol, independent of formaldehyde release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugbank.s3.amazonaws.com [drugbank.s3.amazonaws.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Bronopol | C3H6O4BrN | CID 2450 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 2,2-Dibromo-2-nitroethanol

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2,2-Dibromo-2-nitroethanol

Abstract

This technical guide provides a comprehensive analysis of this compound (DBNE), a potent antimicrobial agent and versatile chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document delineates the compound's core physicochemical properties, synthesis, chemical reactivity, and spectroscopic profile. Furthermore, it offers insights into its mechanism of action as a biocide and outlines critical safety and handling protocols. The guide is structured to deliver not just data, but a causal understanding of the compound's behavior, grounded in established chemical principles and supported by authoritative references.

Introduction: A Profile of a Versatile Halonitroalkanol

This compound, identified by its CAS Number 69094-18-4, is a halogenated nitroalkane that has garnered significant attention for its broad-spectrum antimicrobial efficacy.[1][2][3] Its molecular structure, featuring a primary alcohol, a nitro group, and two bromine atoms on the same carbon, imparts a unique combination of reactivity and biological activity. This makes it an invaluable preservative and biocide in a multitude of industries, including cosmetics, personal care products, water treatment, and pharmaceuticals.[4][5] Beyond its direct application as an antimicrobial agent, its functional groups make it a useful reagent and intermediate in synthetic organic chemistry.[1] This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its safe and effective application in research and development.

Physicochemical Properties

The physical state and solubility of this compound are critical parameters for its formulation and application. While some sources describe it as a white crystalline solid, others classify it as a colorless to pale yellow oil or liquid, a discrepancy likely attributable to purity levels and the presence of residual solvents.[2][4] The data presented herein represents the most consistently reported values.

Tabulated Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃Br₂NO₃ | [6] |

| Molecular Weight | 248.86 g/mol | [6] |

| Appearance | Colorless to pale yellow oil/liquid or white crystalline solid | [2][4] |

| Melting Point | 30 °C | [2] |

| Boiling Point | 121 °C at 19 Torr (25.3 kPa) | [2] |

| Density | ~2.36 g/cm³ (rough estimate) | [2] |

| Water Solubility | 110,000 mg/L (11 g/100 mL) at 20 °C | [7] |

| Organic Solvent Solubility | Soluble in water, alcohol, and acetone; slightly soluble in Benzene, Chloroform, and DMSO.[2][4][5] |

Causality of Properties

The compound's notable water solubility, despite its high molecular weight, is primarily due to the hydroxyl (-OH) group, which can engage in hydrogen bonding with water molecules.[5] The polar nitro group also contributes to its solubility in polar solvents. Its high density is a direct consequence of the two heavy bromine atoms present in the molecule. The relatively low melting point of 30 °C suggests that in its pure form at standard ambient temperatures, it may exist as either a solid or a liquid.

Synthesis and Chemical Reactivity

Synthetic Pathway: Alkali-Mediated Bromination

While various synthetic routes to nitroalcohols exist, a prominent method for producing this compound involves the alkali decomposition of tris(hydroxymethyl)nitromethane in an aqueous medium, followed by bromination. This process is advantageous for its use of readily available starting materials and the inherent safety of an aqueous reaction medium. A detailed protocol, adapted from established patent literature, is provided below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via alkali decomposition and subsequent bromination of tris(hydroxymethyl)nitromethane.

Materials:

-

Tris(hydroxymethyl)nitromethane

-

48% Aqueous Sodium Hydroxide (NaOH)

-

Bromine (Br₂)

-

Toluene

-

Water (deionized)

-

Ice

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of tris(hydroxymethyl)nitromethane in water.

-

Alkali Decomposition: Cool the flask in an ice bath to maintain a temperature between 5-15 °C.

-

Slowly add a 48% aqueous solution of sodium hydroxide dropwise from the funnel, ensuring the temperature does not exceed 15 °C. The base facilitates a retro-Henry type reaction, eliminating two formaldehyde units.

-

Bromination: Following the alkali decomposition, add bromine (at least 2 molar equivalents) dropwise to the reaction mixture while maintaining the cool temperature. This step brominates the α-carbon.

-

Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. An oil layer (product) and an aqueous layer will be present.

-

Separate the layers. Extract the aqueous layer twice with toluene to recover any dissolved product.

-

Combine the initial oil layer with the toluene extracts.

-

Wash the combined organic phase with water.

-

Purification: The solvent (toluene) can be removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Alcohol Group: The primary alcohol can undergo typical alcohol reactions, such as esterification or oxidation.

-

α,α-Dibromo-α-nitro Group: This functionality makes the carbon atom highly electrophilic. The two bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. This reactivity is central to its role as a reagent in the preparation of other brominated compounds.[1][8] For instance, it can serve as a precursor in the synthesis of more complex molecules where a dibromonitromethyl moiety is required.

-

Reduction: The nitro group can be reduced to an amine, and the bromine atoms can be removed by catalytic hydrogenation. The selective catalytic hydrogenation of the related 2-bromo-2-nitroethanol to 2-nitroethanol has been reported, suggesting similar transformations are possible for the dibromo analog.[9]

Spectroscopic Analysis

While experimental spectra for this compound are not widely available in public databases, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, showing two main signals:

-

-CH₂- Group: A singlet corresponding to the two methylene protons adjacent to the hydroxyl group. Its chemical shift would likely be in the range of 4.0-4.5 ppm , shifted downfield due to the proximity of the electronegative oxygen and the CBr₂(NO₂) group.

-

-OH Group: A broad singlet for the hydroxyl proton. Its chemical shift is variable and depends on concentration and solvent, but typically appears between 2.0-5.0 ppm .

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show two distinct signals:

-

-CH₂OH Carbon: This carbon would appear in the range of 60-70 ppm .

-

-CBr₂(NO₂) Carbon: This quaternary carbon, bonded to two bromine atoms and a nitro group, would be significantly shifted downfield. Based on data for similar structures like 2,2-dibromopropane (signal at ~37 ppm) and the strong deshielding effect of the nitro group, this signal is predicted to be in the range of 80-100 ppm .[10]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides key information about the functional groups present.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (alkane) | 3000 - 2850 | Medium |

| N-O Stretch (nitro, asymmetric) | 1570 - 1540 | Strong |

| N-O Stretch (nitro, symmetric) | 1380 - 1350 | Strong |

| C-O Stretch (primary alcohol) | ~1050 | Strong |

| C-Br Stretch | 700 - 500 | Strong |

The broadness of the O-H stretch is due to hydrogen bonding. The two strong absorptions for the nitro group are highly characteristic.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry would likely lead to significant fragmentation.

-